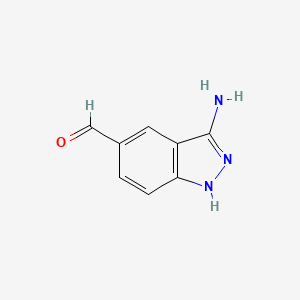

3-amino-1H-indazole-5-carbaldehyde

Description

3-Amino-1H-indazole-5-carbaldehyde is a heterocyclic aromatic compound featuring an indazole core substituted with an amino (-NH₂) group at position 3 and a carbaldehyde (-CHO) group at position 5. Indazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties . The unique substitution pattern of this compound—combining an electron-donating amino group and an electron-withdrawing aldehyde—confers distinct physicochemical and reactivity profiles, making it a valuable intermediate for synthesizing pharmacologically active molecules.

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

3-amino-1H-indazole-5-carbaldehyde |

InChI |

InChI=1S/C8H7N3O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H3,9,10,11) |

InChI Key |

HNXGXWALYGQBSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C(=NN2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

3-Amino-1H-indazole-5-carbaldehyde serves as a precursor in the synthesis of indazole derivatives, which are increasingly recognized for their diverse pharmacological properties.

Kinase Inhibitors

Indazole derivatives, including those derived from this compound, have shown promising activity as kinase inhibitors. For instance, they are being investigated for their potential to inhibit various kinases involved in cancer progression. The structural modifications of indazoles can enhance their selectivity and potency against specific kinases, making them valuable in cancer therapy .

Antitumor Activity

Research has demonstrated that indazole derivatives exhibit significant antitumor activity. For example, compounds synthesized from this compound have been tested against various cancer cell lines, revealing IC50 values that suggest potent inhibitory effects on tumor growth . The structure-activity relationship (SAR) studies indicate that substituents on the indazole ring play a crucial role in enhancing antitumor efficacy .

Synthesis of Indazole Derivatives

The synthesis of this compound is often achieved through various methods that allow for the introduction of functional groups necessary for biological activity.

Synthetic Routes

Recent advancements in synthetic methodologies have led to efficient routes for producing this compound. These include:

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts to facilitate C-H amination reactions, allowing for the formation of complex indazole structures with high yields .

- Diversity-Oriented Synthesis: This approach enables the generation of a library of indazole derivatives by varying substituents at key positions on the indazole scaffold .

Case Studies and Research Findings

Several case studies highlight the applications of this compound in drug development:

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Substituent Position and Functional Group Variations

5-Nitro-1H-Indazole-3-Carbaldehyde (CAS 677702-36-2)

- Structure: Carbaldehyde at position 3, nitro (-NO₂) at position 5.

- Key Differences: The nitro group is strongly electron-withdrawing, reducing nucleophilicity at position 5 compared to the amino group in the target compound. This derivative exhibits lower solubility in polar solvents due to decreased hydrogen-bonding capacity .

- Synthesis : Typically synthesized via nitrosation or palladium-catalyzed cross-coupling, yielding 78–91% depending on substituents .

6-Bromo-1H-Indazole-3-Carbaldehyde

- Structure : Carbaldehyde at position 3, bromo (-Br) at position 6.

- Melting points (>200°C) are higher than amino-substituted analogs due to stronger intermolecular forces .

3-Iodo-1H-Indazole-5-Carbaldehyde (CAS 944899-01-8)

- Structure : Iodo (-I) at position 3, carbaldehyde at position 5.

- Key Differences: The iodo substituent increases molecular weight (272.04 g/mol) and polarizability, influencing reactivity in cross-coupling reactions.

Physicochemical Properties

Preparation Methods

Reaction Mechanism and Key Intermediates

The transformation proceeds through three critical stages (Scheme 1):

-

Nitrosation at C3 : Treatment of indole (1a ) with sodium nitrite under acidic conditions generates oxime intermediate 2 via electrophilic aromatic substitution.

-

Nucleophilic Water Addition : Oxime 2 undergoes water addition at C2, initiating ring-opening to form a transient acyclic nitrilium species.

-

Ring-Closure : Spontaneous cyclization yields 1H-indazole-3-carbaldehyde (1b ), with subsequent amination introducing the C5-amino group.

A significant side reaction involves dimerization of indole with intermediate 2 , producing deep-red byproducts (6 and 7 ) that reduce yields. Electron-rich indoles exacerbate this issue due to enhanced nucleophilicity at C3, necessitating precise reaction control.

Optimization Strategies for Improved Yields

Key modifications to mitigate dimerization and enhance efficiency include:

Temperature and Addition Order

-

Low-Temperature Conditions : Conducting reactions at 0°C suppresses dimer formation by slowing competing pathways. For 5-bromo-indole (11a ), this adjustment increased yields from 19% to 72%.

-

Reverse Addition Protocol : Slow addition of indole to pre-mixed nitrosating agents (HNO₂/H⁺) maintains low indole concentration, favoring water trapping over dimerization. This method elevated yields for unsubstituted indole from 5% to 40%.

Substituent Effects

Electron-withdrawing groups (e.g., Br at C5) stabilize reactive intermediates, improving yields:

| Indole Derivative | Temperature | Yield (%) |

|---|---|---|

| Indole (1a ) | 0°C | 40 |

| 5-Bromo-indole (11a ) | 0°C | 72 |

Alternative Routes: Polyhalogenated Nitrobutadiene Condensation

A supplementary approach involves polyhalogenated nitrobutadienes, though this route primarily yields pyrazole-carbaldehydes with structural similarities to the target indazole.

Reaction Pathway and Limitations

Condensation of 1-amino-1-(1H-benzo[d]triazol-1-yl)-3,4,4-trichloro-2-nitrobuta-1,3-dienes (3a-e ) with methylhydrazine produces 4-nitro-3-amino-pyrazole-5-carbaldehydes (5a-e ) after acidic hydrolysis. While these compounds share functional groups with this compound, further transformations are required to achieve the indazole scaffold, complicating the synthesis.

Comparative Analysis of Methods

Scale-Up Considerations and Industrial Relevance

Solvent and Reagent Selection

Q & A

Q. What are the recommended synthetic routes for 3-amino-1H-indazole-5-carbaldehyde?

The synthesis of this compound typically involves condensation or nucleophilic substitution reactions. For example, analogous aldehyde-containing heterocycles (e.g., indole or pyrazole derivatives) are synthesized via reactions between formyl-substituted precursors and amines or thiols under acidic or basic conditions. A method similar to the synthesis of 3-formyl-1H-indole-2-carboxylic acid derivatives ( ) could be adapted:

- Reagents : Use 3-amino-1H-indazole and a formylating agent (e.g., DMF/POCl₃ for Vilsmeier-Haack formylation).

- Conditions : Reflux in acetic acid or a polar aprotic solvent (e.g., DMF) for 3–5 hours.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : ¹H and ¹³C NMR to confirm the aldehyde proton (δ ~9–10 ppm) and aromatic/amine protons.

- FT-IR : Stretching vibrations for aldehyde (C=O, ~1700 cm⁻¹) and NH₂ groups (~3300–3500 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystals are obtained): For unambiguous confirmation of the 3D structure using software like SHELXL or WinGX .

Q. How should researchers purify this compound?

- Recrystallization : Use ethanol/water or methanol/dichloromethane mixtures.

- Chromatography : Silica gel columns with gradient elution (e.g., 0–50% ethyl acetate in hexane). Monitor fractions by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).

- Activated Charcoal : For decolorization if impurities persist .

Advanced Research Questions

Q. How can researchers address low yields in the formylation step?

Low yields often arise from side reactions (e.g., over-oxidation or decomposition of the aldehyde group). Mitigation strategies include:

- Temperature Control : Maintain reflux temperatures below 100°C to avoid degradation.

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the formylating agent.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Q. How to resolve discrepancies between spectroscopic data and computational predictions?

Contradictions (e.g., unexpected NMR shifts) may stem from tautomerism or solvent effects. Solutions:

Q. What challenges arise in crystallizing this compound, and how are they resolved?

The compound’s polarity and hydrogen-bonding capacity can lead to poor crystal growth. Strategies:

Q. How to optimize reaction conditions for scale-up synthesis?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify robust conditions.

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 30 minutes at 120°C).

- In Situ Monitoring : Use techniques like Raman spectroscopy to track reaction progress .

Q. What stability considerations are critical for handling and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.